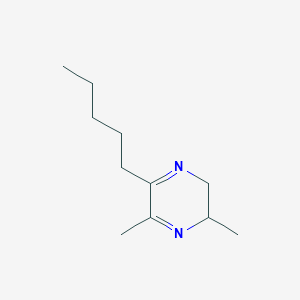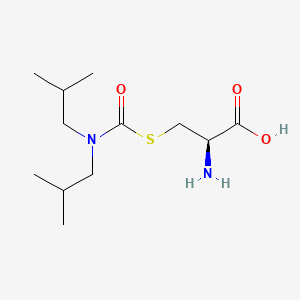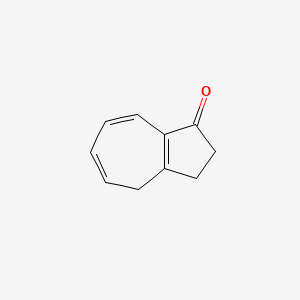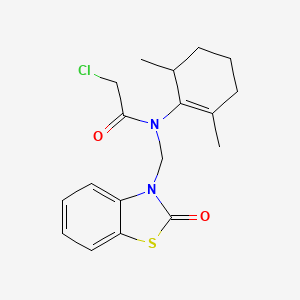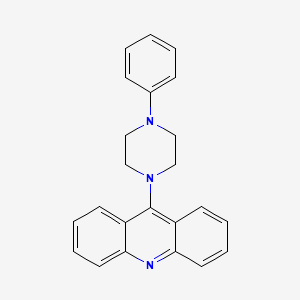
1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide is a synthetic organic compound with the molecular formula C18H24N2O3 . It is characterized by a pyrrolidine ring substituted with a benzoyl group, an oxo group, and two propyl groups on the nitrogen atoms. This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with benzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Aplicaciones Científicas De Investigación
1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide can be compared with similar compounds such as:
1-Benzoyl-5-oxo-N,N-dimethylpyrrolidine-2-carboxamide: This compound has methyl groups instead of propyl groups, which may affect its chemical reactivity and biological activity.
1-Benzoyl-5-oxo-N,N-diethylpyrrolidine-2-carboxamide: The presence of ethyl groups can lead to differences in solubility and interaction with molecular targets.
1-Benzoyl-5-oxo-N,N-dibutylpyrrolidine-2-carboxamide: The longer butyl chains may influence the compound’s hydrophobicity and overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
51959-89-8 |
|---|---|
Fórmula molecular |
C18H24N2O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H24N2O3/c1-3-12-19(13-4-2)18(23)15-10-11-16(21)20(15)17(22)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 |
Clave InChI |
VLJYURHJBDTROS-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



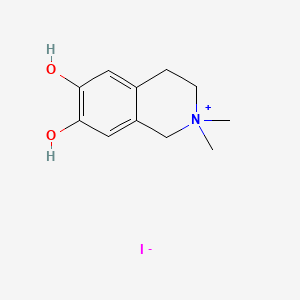
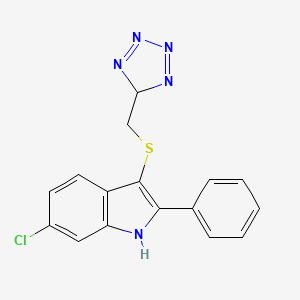
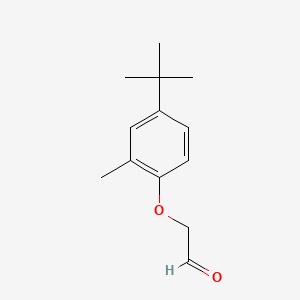
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)

![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

